5-(propylthio)-1H-benzimidazol-2-amine
Overview
Description
5-(propylthio)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, methyl 5-propylthio-2-benzimidazolecarbamate, involves the reaction of the corresponding amine with a carbamoyl chloride . Another related compound, 5-(propylthio)-1,3,4-thiadiazol-2-amine, was synthesized by the reaction between the carboxylic derivative of the thiadiazole moiety and chitosan .Molecular Structure Analysis
The molecular structure of 5-(propylthio)-1H-benzimidazol-2-amine can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H/13C-NMR), and X-ray diffraction (XRD) can be used to characterize the structure .Scientific Research Applications
Synthesis and Characterization in Pharmaceuticals
5-(propylthio)-1H-benzimidazol-2-amine is identified as an impurity in the synthesis of the anthelmintic drug Albendazole. The importance of studying these impurities lies in their potential impact on the quality and safety of pharmaceutical products. The synthesis and characterization of such impurities are critical for understanding the impurity profile of active pharmaceutical ingredients used in drug manufacturing (Kalas, Patil, Jadhav, & Bhattacharya, 2016).
Enhancement of Solubility in Drug Formulations
The compound has been studied for its role in enhancing the solubility of albendazole using polyamidoamine (PAMAM) dendrimers. This research indicates that dendrimers can significantly enhance the solubility of albendazole, with specific interactions contributing to the guest-host association (Fernández, Sigal, Otero, Silber, & Santo, 2011).
Applications in Polymer Chemistry
In the field of polymer chemistry, a derivative of benzimidazol-2-amine, specifically 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, has been synthesized for use as a pH sensor. These derivatives exhibit high chemosensor activity with respect to hydrogen cations, demonstrating potential applications in sensitive and selective pH measurement (Tolpygin, Revinskii, Starikov, Dubonosov, Bren, & Minkin, 2012).
Role in Antimicrobial and Cytotoxic Studies
Various benzimidazole derivatives, including those related to 5-(propylthio)-1H-benzimidazol-2-amine, have shown promising results in antimicrobial and cytotoxic studies. These compounds have been synthesized and evaluated for their effectiveness against bacterial and fungal agents, highlighting their potential in developing new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Use in Food Safety Monitoring
In the context of food safety, 5-(propylthio)-1H-benzimidazol-2-amine has been utilized in the synthesis of a hapten for monoclonal antibody preparation. This application is critical for the simultaneous detection of albendazole and its metabolites in animal-origin food, demonstrating its importance in ensuring food safety and compliance with regulatory standards (Shao, Zhou, Dou, Bai, Mi, Yu, Zhang, Wang, & Wen, 2021).
properties
IUPAC Name |
6-propylsulfanyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMOQLOKJZARIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230824 | |
Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propylthio)-1H-benzimidazol-2-amine | |
CAS RN |
80983-36-4 | |
Record name | Albendazole amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBENDAZOLE AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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